

A Technical Guide to Boc-Tyr(tBu)-OH: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Boc-Tyr(tBu)-OH

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N- α -(tert-Butoxycarbonyl)-O-(tert-butyl)-L-tyrosine, commonly known as **Boc-Tyr(tBu)-OH**. This derivative of the amino acid L-tyrosine is a critical building block in synthetic peptide chemistry, particularly in the context of solid-phase peptide synthesis (SPPS). Its dual protecting groups offer strategic advantages in the assembly of complex peptide sequences for research, therapeutic, and diagnostic applications.

Core Properties of Boc-Tyr(tBu)-OH

Boc-Tyr(tBu)-OH is a white to off-white crystalline powder.^{[1][2][3]} The strategic placement of the tert-butoxycarbonyl (Boc) group on the α -amino group and the tert-butyl (tBu) group on the phenolic hydroxyl side-chain prevents unwanted side reactions during peptide synthesis.^{[3][4][5]}

Physicochemical Data

| Property | Value | References |
|-------------------|---|---------------------|
| Molecular Formula | C ₁₈ H ₂₇ NO ₅ | [1][6][7][8][9] |
| Molecular Weight | 337.41 g/mol | [1][6][7][8][9][10] |
| CAS Number | 47375-34-8 | [1][6][8][9][10] |
| Appearance | White to off-white powder | [1][2][3] |
| Melting Point | 113-116 °C | [8][9] |

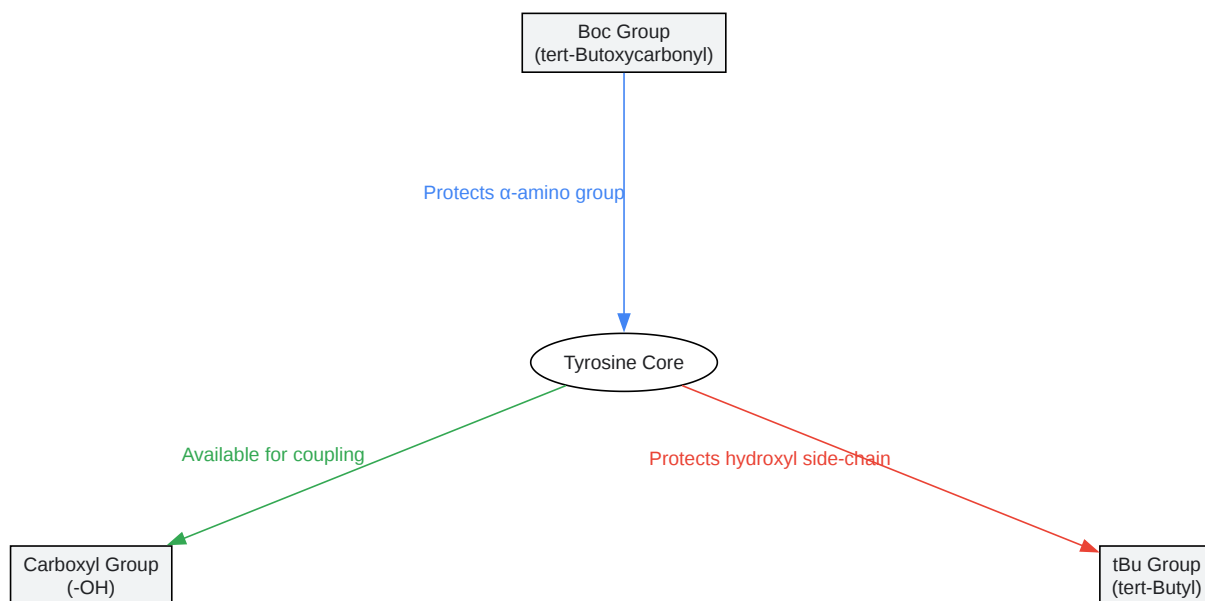
Solubility

| Solvent | Solubility | References |
|---------------------------|------------|------------|
| Dimethyl sulfoxide (DMSO) | Soluble | [1][2][3] |
| Dimethylformamide (DMF) | Soluble | [2][7] |
| Chloroform | Soluble | [2] |
| Dichloromethane (DCM) | Soluble | [2][3] |
| Ethyl Acetate | Soluble | [2] |
| Acetone | Soluble | [2] |
| Water | Insoluble | [2][7] |

Role in Peptide Synthesis

Boc-Tyr(tBu)-OH is a cornerstone of the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS). In this methodology, the acid-labile Boc group provides temporary protection of the N-terminus, while the more acid-stable tBu group shields the tyrosine hydroxyl function. This orthogonal protection scheme allows for selective deprotection and chain elongation.

Chemical Structure of Boc-Tyr(tBu)-OH



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Caption: Chemical structure of **Boc-Tyr(tBu)-OH**.

Experimental Protocols: Boc Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of **Boc-Tyr(tBu)-OH** into a peptide chain using manual Boc-SPPS.

Materials:

- Merrifield or PAM resin
- Boc-protected amino acids (including **Boc-Tyr(tBu)-OH**)

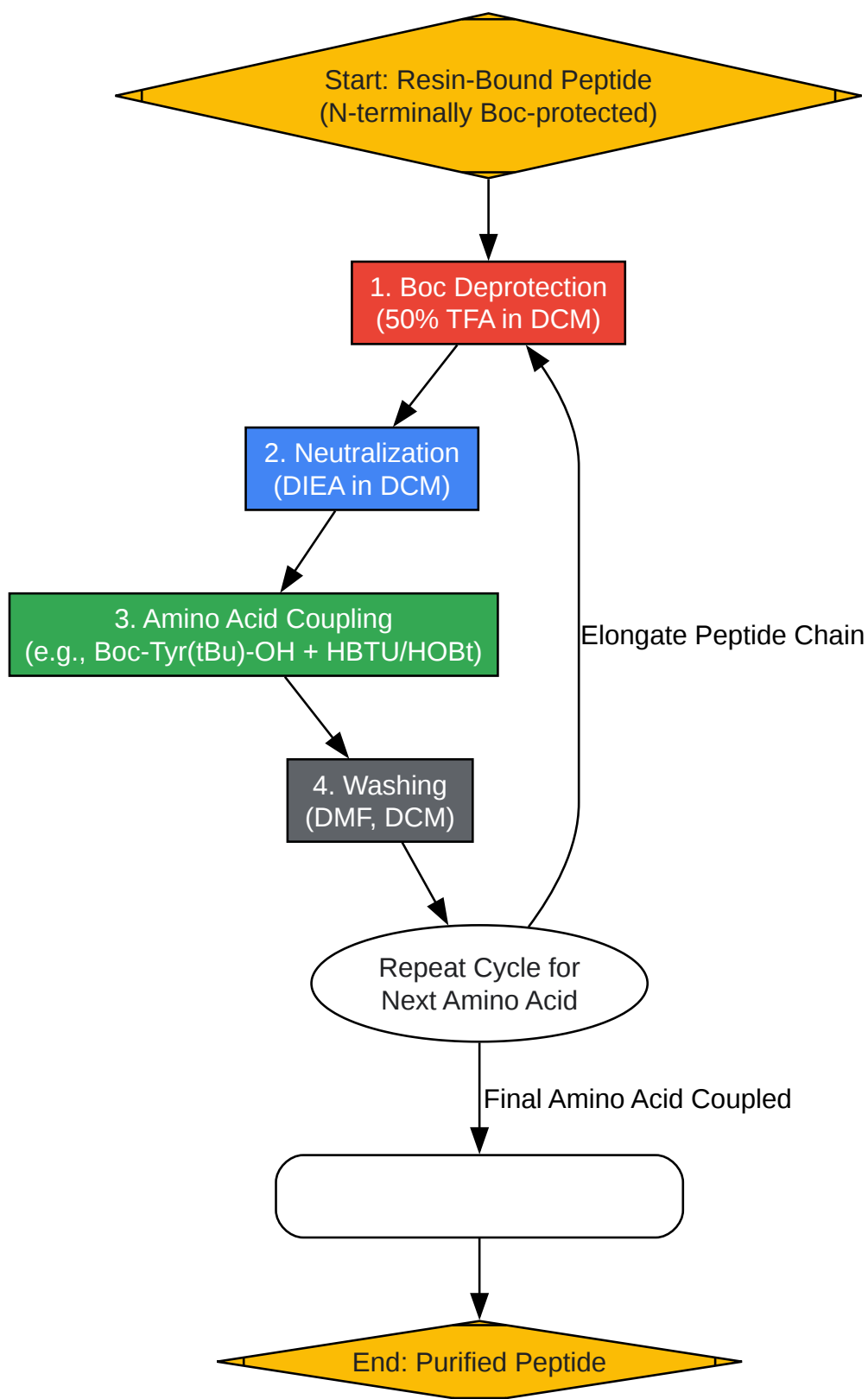
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Diisopropylethylamine (DIEA)
- Coupling reagents (e.g., HBTU, HOBt)
- Dimethylformamide (DMF)
- Anhydrous Hydrogen Fluoride (HF)
- Scavengers (e.g., anisole, p-cresol)
- Diethyl ether

Procedure:

- Resin Swelling: The resin is swollen in DCM in the reaction vessel.
- Boc Deprotection: The N-terminal Boc group is removed by treating the resin with a solution of 50% TFA in DCM for approximately 20-30 minutes.[\[11\]](#)[\[12\]](#) This exposes a free amino group for the next coupling step. The mechanism involves protonation of the carbamate followed by loss of a tert-butyl cation and subsequent decarboxylation.[\[3\]](#)[\[12\]](#)
- Neutralization: The resin is washed with DCM and then neutralized with a solution of 5-10% DIEA in DCM to free the amine from its TFA salt.[\[10\]](#)
- Amino Acid Coupling: **Boc-Tyr(tBu)-OH** (or another Boc-protected amino acid) is pre-activated with a coupling reagent like HBTU/HOBt in the presence of DIEA in DMF and then added to the resin. The reaction is allowed to proceed until completion, which can be monitored by a ninhydrin test.
- Washing: The resin is washed thoroughly with DMF and DCM to remove excess reagents and byproducts.
- Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.

- **Final Cleavage and Deprotection:** Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (including the tBu on tyrosine) are removed simultaneously using a strong acid, typically anhydrous HF.^{[1][6][13]} Scavengers are added to prevent side reactions caused by carbocations generated during deprotection.^{[1][13]}
- **Peptide Precipitation and Purification:** The cleaved peptide is precipitated with cold diethyl ether, collected, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).^[14]

Boc-SPPS Workflow



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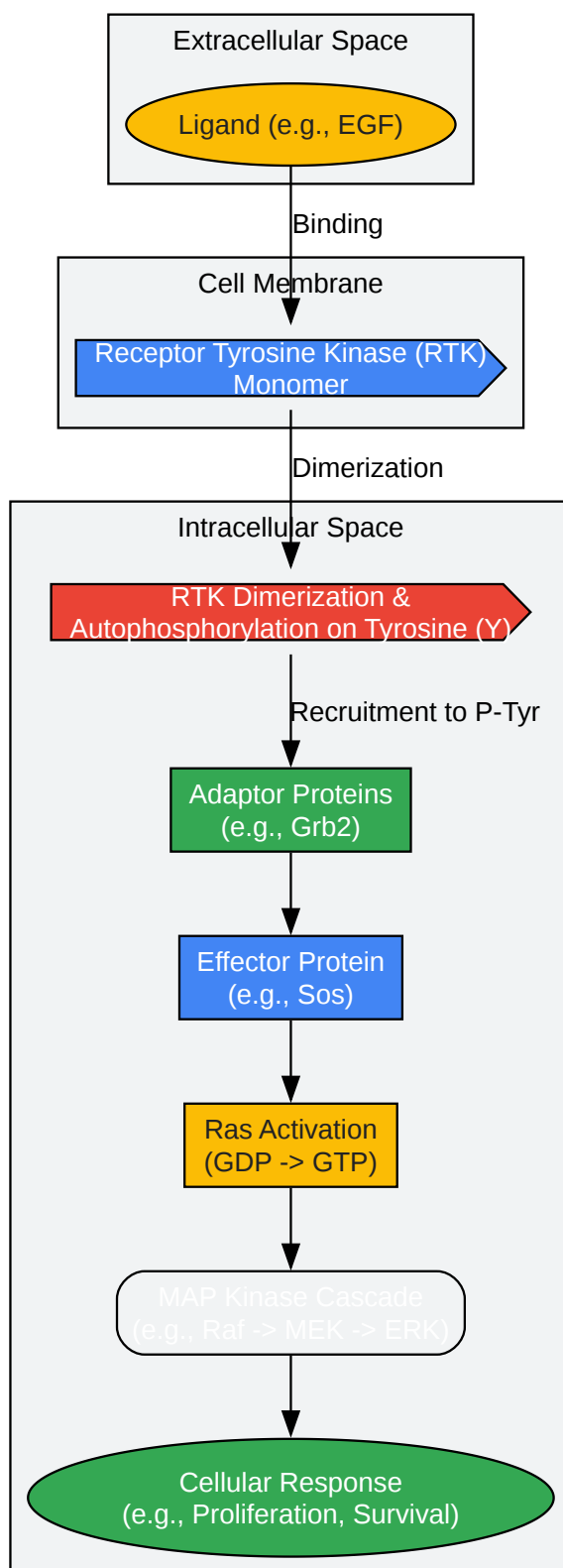
Caption: General workflow for Boc solid-phase peptide synthesis (SPPS).

Relevance in Drug Development and Research

Peptides synthesized using **Boc-Tyr(tBu)-OH** are instrumental in various research and drug development areas. Tyrosine residues are frequently involved in biological signaling, particularly through phosphorylation by tyrosine kinases. Therefore, synthetic peptides containing tyrosine are crucial for studying enzyme-substrate interactions, developing kinase inhibitors, and creating peptide-based therapeutics.

Example Signaling Pathway: Receptor Tyrosine Kinase (RTK)

A prominent example of a tyrosine-centric signaling pathway is the one initiated by Receptor Tyrosine Kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).[\[2\]](#)[\[4\]](#)[\[7\]](#)[\[8\]](#)[\[15\]](#)



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Caption: A simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

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- To cite this document: BenchChem. [A Technical Guide to Boc-Tyr(tBu)-OH: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b558189#boc-tyr-tbu-oh-molecular-weight-and-formula]

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